(2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoicacidhydrochloride
Description
This compound, also referred to as L-Cystine dihydrochloride, is a disulfide-linked dimer of L-cysteine in its hydrochloride salt form. Its IUPAC name is (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid hydrochloride, with the molecular formula C₆H₁₂N₂O₄S₂·2HCl and CAS numbers 30925-07-6 (dihydrochloride form) and 56-89-3 (free L-Cystine base) . The hydrochloride salt enhances solubility in aqueous media, making it valuable in biochemical and pharmaceutical applications. Structurally, it features a central disulfide bond (-S-S-) connecting two cysteine moieties, each with protonated amino groups and carboxylate anions stabilized by hydrochloric acid .
Properties
IUPAC Name |
(2R)-2-amino-3-(carboxymethyldisulfanyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S2.ClH/c6-3(5(9)10)1-11-12-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJHTTIXGKCYHS-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoicacidhydrochloride typically involves the formation of the disulfide bond through the oxidation of thiol groups. One common method is the reaction of cysteine with iodoacetic acid under controlled pH conditions to form the carboxymethylated derivative, followed by oxidation to form the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol.
Substitution: The amino and carboxymethyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Molecular Formula
- Formula : C5H10ClNO4S2
- CAS Number : 82978-00-5
Protein Folding and Stability
The disulfide bond in (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride plays a crucial role in stabilizing protein structures. It can assist in the proper folding of proteins, which is essential for their functionality. This property is particularly useful in pharmaceutical applications where protein therapeutics are involved.
Antioxidant Properties
Research indicates that compounds similar to (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride exhibit antioxidant activities. They can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This application is vital in developing therapies for conditions related to oxidative damage, such as neurodegenerative diseases.
Therapeutic Potential
The compound's structural characteristics allow it to interact with various biological macromolecules, making it a candidate for drug development. Its potential therapeutic uses include:
- Neuroprotection : By modulating oxidative stress pathways.
- Cancer Therapy : As a possible agent that can affect tumor growth through redox modulation.
Case Study 1: Neuroprotective Effects
A study demonstrated that derivatives of (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride showed significant neuroprotective effects in cellular models subjected to oxidative stress. The compounds were able to stabilize cell membranes and reduce lipid peroxidation, suggesting their potential use in treating neurodegenerative diseases.
Case Study 2: Protein Therapeutics
In another study focusing on protein folding, researchers utilized (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride as a stabilizing agent for recombinant proteins. The results indicated improved yields and activity of the proteins produced, highlighting its utility in biopharmaceutical manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoicacidhydrochloride involves its interaction with biological molecules through the disulfide bond. This bond can undergo redox reactions, influencing the structure and function of proteins and enzymes. The compound may target specific molecular pathways involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
L-Cystine (Free Base)
- Molecular Formula : C₆H₁₂N₂O₄S₂
- CAS No.: 56-89-3
- Key Differences: Lacks the hydrochloride counterions, reducing solubility in polar solvents. The free amino and carboxyl groups render it zwitterionic at physiological pH, whereas the hydrochloride form remains protonated, enhancing ionic interactions .
- Applications : Integral to protein crosslinking and keratin synthesis. Less stable under reducing conditions compared to its hydrochloride salt .
Djenkolic Acid (DjA)
- Molecular Formula : C₇H₁₄N₂O₄S₂
- Structural Feature : Contains a methylene (-CH₂-) bridge instead of a disulfide bond, forming S,S'-methylenebis(cysteine) .
- Key Differences: The methylene bridge confers greater resistance to reductive cleavage but introduces steric constraints. Classified as a nephrotoxin in humans, unlike the non-toxic L-Cystine derivatives .
(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic Acid Hydrochloride
- Molecular Formula : C₁₃H₂₄Cl₃N₅O
- CAS No.: 1326743-66-1
- Structural Feature : Substituted with a phenylformamido group on the sulfanyl moiety, increasing lipophilicity .
- Key Differences: The aromatic substituent alters pharmacokinetics, favoring membrane permeability but reducing aqueous solubility. Potential use in targeted drug delivery, unlike the metabolic role of L-Cystine derivatives .
(2R)-3-Chloro-2-hydroxypropanoic Acid
- Molecular Formula : C₃H₅ClO₃
- CAS No.: 61505-41-7
- Structural Feature: A chloro-hydroxypropanoic acid derivative lacking sulfur or disulfide bonds .
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Feature |
|---|---|---|---|---|
| (2R)-2-Amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride | C₆H₁₂N₂O₄S₂·2HCl | 313.22 | 30925-07-6 | Disulfide bond, hydrochloride salt |
| L-Cystine (Free Base) | C₆H₁₂N₂O₄S₂ | 240.30 | 56-89-3 | Disulfide bond, zwitterionic form |
| Djenkolic Acid (DjA) | C₇H₁₄N₂O₄S₂ | 254.33 | N/A | Methylene bridge, non-reducible |
| (2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride | C₁₃H₂₄Cl₃N₅O | 372.73 | 1326743-66-1 | Phenylformamido substituent |
| (2R)-3-Chloro-2-hydroxypropanoic Acid | C₃H₅ClO₃ | 124.53 | 61505-41-7 | Chloro-hydroxypropanoic acid backbone |
Biological Activity
(2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride is a complex organic compound characterized by its amino and carboxyl functional groups, along with a disulfide bond. This compound is significant due to its structural resemblance to standard amino acids and its potential roles in biochemical processes, particularly those involving redox reactions and protein folding.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂N₂O₄S₂ |
| Molecular Weight | 240.3 g/mol |
| XLogP3 | -6.3 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 177 Ų |
The presence of the disulfide bond suggests that this compound can participate in various biochemical interactions, which are critical for maintaining the structure and function of proteins .
The biological activity of (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride is primarily linked to its role in redox biology. The disulfide bond can undergo reduction and oxidation reactions, which are essential for various cellular processes, including:
- Protein Folding : Disulfide bonds stabilize protein structures.
- Antioxidant Activity : The compound may act as a reducing agent, scavenging free radicals and protecting cells from oxidative stress.
- Enzyme Function : It can influence enzyme activities by modifying thiol groups in active sites .
Case Studies and Research Findings
- Antioxidant Properties : A study demonstrated that compounds with disulfide linkages exhibit significant antioxidant activity, which can be beneficial in preventing cellular damage from oxidative stress. The compound's ability to donate electrons plays a crucial role in this mechanism.
- Protein Interaction Studies : Research has shown that (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride can interact with various proteins, affecting their conformation and function. This interaction is particularly relevant in therapeutic contexts where modulation of protein activity is desired .
- Synthesis and Applications : The synthesis of this compound often involves the manipulation of simpler amino acids and thiol-containing compounds, highlighting its versatility in both research and pharmaceutical applications. Its derivatives are being explored for use in drug delivery systems due to their unique chemical properties .
Potential Applications
- Pharmaceutical Development : Due to its structural characteristics, this compound may serve as a scaffold for developing new drugs targeting oxidative stress-related diseases.
- Biochemical Research : It can be utilized as a tool for studying protein dynamics and interactions within cellular environments.
Q & A
Basic: What are the recommended synthetic routes for (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves coupling cysteine derivatives with carboxymethyl disulfide precursors. Key steps include:
- Protection of amino groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during disulfide bond formation .
- Disulfide bond formation : Employ oxidative coupling (e.g., iodine/H2O2) under controlled pH (6–7) to avoid over-oxidation .
- Hydrochloride salt preparation : React the free base with HCl in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures to enhance purity .
Optimization Tips : - Monitor reaction temperature (20–25°C) to prevent racemization.
- Use HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) to track intermediates and final product purity .
Basic: How does the hydrochloride salt form influence the solubility and stability of this compound in aqueous solutions?
Methodological Answer:
The hydrochloride salt improves aqueous solubility due to ionic interactions, critical for biological assays.
- Solubility : >50 mg/mL in water at pH 2–3, decreasing at neutral pH due to zwitterionic formation .
- Stability :
Advanced: What analytical techniques are most effective for characterizing the disulfide bond and confirming the stereochemical configuration of this compound?
Methodological Answer:
- Disulfide Bond Confirmation :
- Stereochemical Analysis :
Advanced: How does the compound's disulfide moiety participate in redox interactions within biological systems, and what experimental models are suitable for studying these interactions?
Methodological Answer:
The disulfide bond acts as a redox switch, influencing protein binding and enzymatic activity.
- Redox Studies :
- Biological Models :
Advanced: What strategies mitigate racemization during synthesis, and how is enantiomeric purity validated?
Methodological Answer:
- Racemization Mitigation :
- Use low-temperature (0–4°C) coupling reactions with DIC/HOBt activation .
- Avoid prolonged exposure to basic conditions (pH >8) during deprotection .
- Purity Validation :
Advanced: How do environmental factors (pH, temperature) influence the compound's stability in long-term storage?
Methodological Answer:
- pH-Dependent Stability :
- Temperature :
Advanced: What computational methods predict the compound's interaction with biological targets, such as enzymes or receptors?
Methodological Answer:
- Docking Studies :
- MD Simulations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
